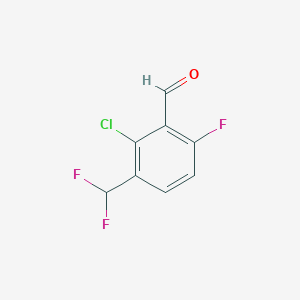

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde” is a chemical compound that likely contains a benzene ring with chlorine, fluorine, and an aldehyde group. It’s part of a class of compounds known as halogenated aromatic compounds, which are often used in pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through halogenation, a process where one or more halogens are introduced into a compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Halogenated aromatic compounds can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .科学的研究の応用

Synthesis and Chemical Properties

Base-Catalyzed Cyclocondensation : 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde participates in base-catalyzed cyclocondensation reactions with ethyl cyanoacetate and thiourea, yielding a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation and can be successfully dehydrogenated or oxidized to obtain 2-thiouracil derivatives with high yields, showcasing its utility in synthesizing stable and reactive intermediates for further chemical transformations (Al-Omar et al., 2010).

Wastewater Treatment in Manufacturing : The compound's manufacturing process, particularly when dealing with high-concentration wastewater that is difficult to biodegrade, demonstrates its role in environmental management. Using XDA-1 macroporous resin to absorb aromatic fluoride compounds from the wastewater highlights its involvement in innovative approaches to pollution control and material recovery, with significant reductions in COD (Chemical Oxygen Demand) and successful recycling of 2-chloro-6-fluoro-benzoic acid (L. Xiaohong & Ltd Hangzhou, 2009).

Preparation of Derivatives for Drug Synthesis : It is used as an intermediate in synthesizing 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate for brexpiprazole synthesis. The process highlights its utility in pharmaceutical research, enabling the development of drugs without the need for expensive catalysts and reducing side product formation, thus offering a cost-effective and scalable approach (Wu et al., 2015).

Material Science and Engineering

- Synthesis of Fluorinated Microporous Polyaminals : Utilization in the synthesis of hyper-cross-linked microporous polyaminal networks for adsorption applications demonstrates its role in material science. The introduction of fluorinated compounds like 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde into polyaminals increases BET surface areas and effectively tailors pore sizes, enhancing CO2 adsorption capacities and selectivities over nitrogen and methane, which is crucial for environmental and energy applications (Li et al., 2016).

作用機序

The mechanism of action would depend on the specific use of the compound. For example, if used in a pharmaceutical context, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl group is often used in pharmaceuticals due to its unique physicochemical properties .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-3-(difluoromethyl)-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHBWRORPHMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)

![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)

![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide](/img/structure/B2794901.png)